molecular formula C21H22O11 B1665800 Astilbin CAS No. 29838-67-3

Astilbin

Cat. No. B1665800
CAS RN: 29838-67-3
M. Wt: 450.4 g/mol
InChI Key: ZROGCCBNZBKLEL-MPRHSVQHSA-N
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Description

Astilbin is a flavanonol, a type of flavonoid . It is the (2R-trans)-isomer; neoisoastilbin is the (2S-cis)-isomer and isoastilbin is the (2R-cis)-isomer . Astilbin can be found in St John’s wort (Hypericum perforatum), in Dimorphandra mollis (Fava d’anta, Fabaceae), in the leaves of Harungana madagascariensis (Hypericaceae), in the rhizome of Astilbe thunbergii, in the root of Astilbe odontophylla (Saxifragaceae), in the rhizome of Smilax glabra (Chinaroot, Smilacaceae) and in the bark of Hymenaea martiana .


Molecular Structure Analysis

Astilbin has the molecular formula C21H22O11 and a molecular weight of 450.39 g/mol . The IUPAC name of Astilbin is (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-2,3-dihydro-4H-1-benzopyran-4-one .


Physical And Chemical Properties Analysis

Astilbin has the molecular formula C21H22O11 and a molecular weight of 450.39 g/mol . It appears as a brown powder .

Safety And Hazards

Astilbin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Astilbin has promising pharmacological activities for managing inflammation, cancerous tumors, microbial infections, oxidative stress, cardiovascular disease, and liver disorders . Future research will focus on optimization of the culture conditions for fungal growth to increase the biomass yield, which should further improve the taxifolin yield .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROGCCBNZBKLEL-MPRHSVQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019948
Record name Astilbin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Astilbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Astilbin

CAS RN

29838-67-3
Record name Astilbin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29838-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Astilbin
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Record name Astilbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name Astilbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 180 °C
Record name Astilbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,440
Citations
A Sharma, S Gupta, S Chauhan, A Nair… - Pharmacological …, 2020 - Elsevier
Background Many flavonoids have various beneficial actions like anti-inflammatory, anti-carcinogenic properties and many other clinical conditions. Astilbin is one such flavanoid …
Number of citations: 45 www.sciencedirect.com
QF Zhang, ZR Zhang, HY Cheung - Food Chemistry, 2009 - Elsevier
Rhizoma Smilacis Glabrae is widely consumed by Chinese as functional food and in folk medicine for its medicinal properties. In this study, methanol and water extracts of Rhizoma …
Number of citations: 130 www.sciencedirect.com
Y Cai, T Chen, Q Xu - Inflammation Research, 2003 - Springer
… by the oral administration of astilbin. Additionally, astilbin showed neither any cytotoxicity to … Conclusions: Astilbin may act as an efficient therapeutic agent for arthritis like CsA but with …
Number of citations: 93 link.springer.com
H Huang, Z Cheng, H Shi, W Xin… - Journal of Agricultural …, 2011 - ACS Publications
… , along with astilbin, another flavonoid. The chemical structures of engeletin and astilbin were … Engeletin and astilbin exhibited remarkable inhibitory effects on interleukin (IL)-1β and IL-6 …
Number of citations: 150 pubs.acs.org
GS Li, WL Jiang, XD Yue, GW Qu, JW Tian, J Wu… - Planta …, 2009 - thieme-connect.com
… Astilbin can exert an early renal protective role to DN, inhibit … that astilbin inhibition of CTGF may be a potential target in DN therapy. This work provides the first evidence for astilbin as a …
Number of citations: 55 www.thieme-connect.com
QF Zhang, YJ Fu, ZW Huang… - Journal of agricultural …, 2013 - ACS Publications
… degradation behavior of astilbin was studied by HPLC. Results showed that the degradation of astilbin was pH and temperature dependent, and the isomerization of astilbin to its three …
Number of citations: 45 pubs.acs.org
S Wang, YI Xu, Y Weng, X Fan, Y Bai, X Zheng… - Food and chemical …, 2018 - Elsevier
… In this study, we investigated the protective effects of astilbin on cisplatin-induced … that astilbin markedly inhibited cisplatin-induced cell apoptosis and recovered cell growth. Astilbin …
Number of citations: 85 www.sciencedirect.com
J Guo, F Qian, J Li, Q Xu, T Chen - Clinical chemistry, 2007 - academic.oup.com
… astilbin, we used a coculture system of astilbin and rat microsomal/cytosolic fractions to mimic the metabolism of astilbin … , we detected a new metabolite of astilbin. We then isolated and …
Number of citations: 71 academic.oup.com
N Landrault, F Larronde, JC Delaunay… - Journal of agricultural …, 2002 - ACS Publications
… and pallidol) as well as astilbin in different types of wine using … Highest levels of astilbin were found in Egiodola (15.13 mg/L)… Astilbin levels are highest for recent vintages, but pallidol is …
Number of citations: 184 pubs.acs.org
D Yang, QF Zhang - Critical Reviews in Food Science and Nutrition, 2022 - Taylor & Francis
… for astilbin purification because of high content. Because of chemical instability, astilbin … The degradation of astilbin includes isomerization and decomposition. The interconversion …
Number of citations: 2 www.tandfonline.com

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